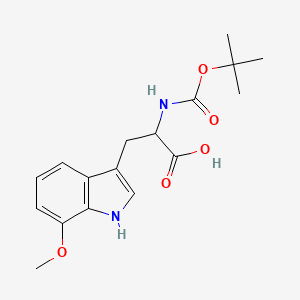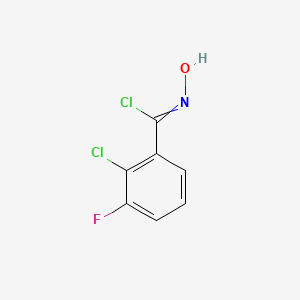
1,2-Di(2-thienyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(2-thienyl)-1,2-ethanediamine: is an organic compound that features two thiophene rings attached to an ethylenediamine backbone Thiophene is a sulfur-containing heterocycle, which imparts unique electronic properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Di(2-thienyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the coupling of thiophene derivatives with ethylenediamine under controlled conditions. For example, the reaction of 2-bromothiophene with ethylenediamine in the presence of a palladium catalyst can yield the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Di(2-thienyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenation with bromine or chlorine; nitration with nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: 1,2-Di(2-thienyl)-1,2-ethanediamine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with biological targets such as enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,2-Di(2-thienyl)-1,2-ethanediamine involves its interaction with molecular targets through its thiophene rings and ethylenediamine backbone. The thiophene rings can participate in π-π interactions with aromatic residues in proteins or other biomolecules, while the ethylenediamine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2-Di(3-thienyl)-1,2-ethanediamine: Similar structure but with thiophene rings attached at different positions.
1,2-Di(2-thienyl)ethylene: Lacks the ethylenediamine backbone, resulting in different electronic properties.
1,2-Di(2-thienyl)cyclopentadiene: Contains a cyclopentadiene ring instead of ethylenediamine.
Uniqueness: 1,2-Di(2-thienyl)-1,2-ethanediamine is unique due to the presence of both thiophene rings and an ethylenediamine backbone, which imparts distinct electronic and coordination properties. This combination makes it versatile for various applications in materials science, chemistry, and biology.
Propriétés
Formule moléculaire |
C10H12N2S2 |
|---|---|
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
1,2-dithiophen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C10H12N2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9-10H,11-12H2 |
Clé InChI |
QOYHIHWLSZYWFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(C(C2=CC=CS2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




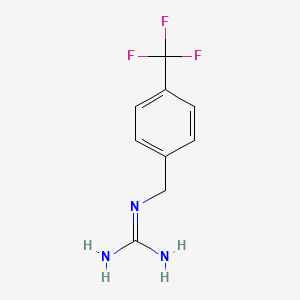
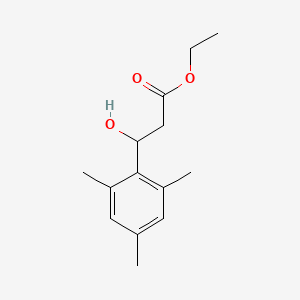
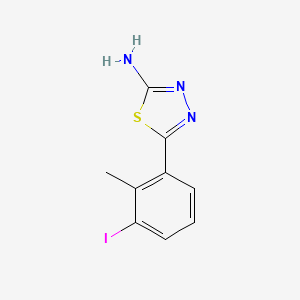

![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
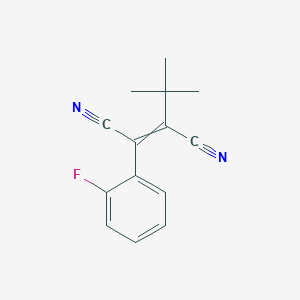
![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)
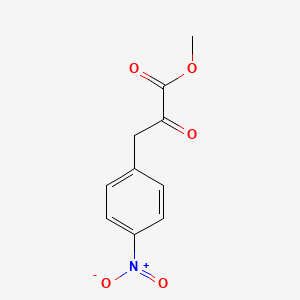
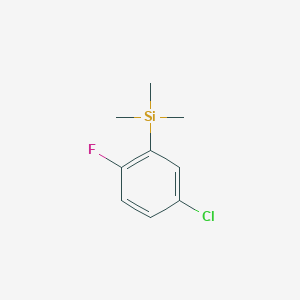
![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)
